molecular formula C12H10ClFN2OS B2566579 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone CAS No. 494202-79-8

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2566579
CAS No.: 494202-79-8
M. Wt: 284.73
InChI Key: QXKRQKZZOFAXCL-UHFFFAOYSA-N
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Description

. This compound is known for its complex structure, which includes a pyrimidinone core substituted with a chlorofluorobenzyl group and a methyl group.

Preparation Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone typically involves multiple steps. One common method includes the alkylation of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole using 2-chloro-6-fluorobenzyl chloride . The reaction conditions often require the use of an alkylating reagent and a suitable solvent under controlled temperature and pressure conditions .

Chemical Reactions Analysis

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorofluorobenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or other functional groups within the molecule.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

    2-chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in similar synthetic routes.

    2-chloro-6-fluorobenzaldehyde: Involved in condensation reactions to form various derivatives.

    3-benzylsulfanyl derivatives of 1,2,4-triazole: Used in the synthesis of related compounds.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7-5-11(17)16-12(15-7)18-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKRQKZZOFAXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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